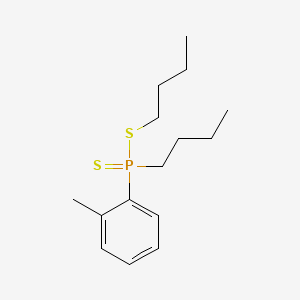
Butyl butyltolylphosphinodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl butyltolylphosphinodithioate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinodithioate group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl butyltolylphosphinodithioate typically involves the reaction of butylphosphine with butyltolylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often conducted at elevated temperatures to facilitate the formation of the phosphinodithioate bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl butyltolylphosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the phosphinodithioate group to phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butyl or tolyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl butyltolylphosphinodithioate has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure allows for the stabilization of metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Mechanism of Action
The mechanism of action of Butyl butyltolylphosphinodithioate involves its interaction with molecular targets such as enzymes and metal ions. The phosphinodithioate group can coordinate with metal centers, forming stable complexes that inhibit enzyme activity. This interaction disrupts the normal function of the enzyme, leading to its inhibition. The compound’s ability to form stable complexes with metal ions also underlies its use in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Butylphosphinodithioate: Similar in structure but lacks the tolyl group, resulting in different reactivity and applications.
Tolylphosphinodithioate: Contains the tolyl group but lacks the butyl group, leading to variations in its chemical behavior.
Butylphosphine: A simpler compound that lacks the dithioate group, making it less versatile in chemical reactions.
Uniqueness
Butyl butyltolylphosphinodithioate is unique due to the presence of both butyl and tolyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Properties
CAS No. |
74039-77-3 |
|---|---|
Molecular Formula |
C15H25PS2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
butyl-butylsulfanyl-(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H25PS2/c1-4-6-12-16(17,18-13-7-5-2)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
NLNUBMIHARNEOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=S)(C1=CC=CC=C1C)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















